N-hydroxy-N-phenyloctadecanamide
Description
Properties
CAS No. |
32944-16-4 |
|---|---|
Molecular Formula |
C24H41NO2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
N-hydroxy-N-phenyloctadecanamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(27)23-20-17-16-18-21-23/h16-18,20-21,27H,2-15,19,22H2,1H3 |
InChI Key |
FLLZBMITAFEFHP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Hydroxy N Phenyloctadecanamide
Strategies for the Construction of the N-Hydroxy Amide Bond
The formation of the N-hydroxy amide bond is a cornerstone in the synthesis of hydroxamic acids. Several general strategies can be employed, primarily involving the coupling of a carboxylic acid or its activated derivative with a hydroxylamine (B1172632).
One of the most common and direct methods is the coupling of a carboxylic acid with a hydroxylamine derivative using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the hydroxylamine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govmasterorganicchemistry.com Phosphonium salts, such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. organic-chemistry.org
Another approach involves the reaction of an activated carboxylic acid derivative , such as an acyl chloride or an acid anhydride, with the hydroxylamine. masterorganicchemistry.com For instance, stearic acid can be converted to stearoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting highly reactive acyl chloride can then readily react with N-phenylhydroxylamine to form the desired N-hydroxy-N-phenyloctadecanamide.
The use of enzymatic catalysis represents a milder and more environmentally friendly approach. Lipases can catalyze the amidation of fatty acids or their esters with hydroxylamines, often under biphasic conditions. This method can offer high selectivity and avoid the use of harsh reagents.
Solid-phase synthesis offers a streamlined approach for the preparation of hydroxamic acids, particularly for creating libraries of analogues. nih.gov In this method, a hydroxylamine derivative is attached to a solid support, followed by acylation with the desired carboxylic acid and subsequent cleavage from the resin to yield the final hydroxamic acid. nih.gov
Optimized Synthesis Protocols for this compound
While a specific, universally optimized protocol for this compound is not extensively documented, a practical synthesis can be adapted from established methods for similar long-chain hydroxamic acids. A common laboratory-scale synthesis involves the following steps:
Activation of Stearic Acid: Stearic acid is dissolved in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A coupling agent, for example, 1.1 equivalents of EDC and 1.2 equivalents of HOBt, is added to the solution and stirred at room temperature to form the active ester.
Coupling with N-Phenylhydroxylamine: N-Phenylhydroxylamine (1.0 equivalent) is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, brine, and dried over an anhydrous salt like sodium sulfate. The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel, to yield pure this compound.
A closely related synthesis of N-hydroxy-N'-phenyloctanediamide was achieved starting from the methyl ester of suberanilic acid, highlighting the feasibility of such coupling reactions. nih.gov
| Reagent/Condition | Role/Purpose |
| Stearic Acid | Starting carboxylic acid |
| N-Phenylhydroxylamine | N-substituted hydroxylamine |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent to activate the carboxylic acid |
| HOBt (1-hydroxybenzotriazole) | Additive to suppress racemization and improve yield |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvent |
| Room Temperature | Typical reaction temperature |
| Column Chromatography | Purification method |
Synthetic Approaches for N-Phenyl Substitution within Hydroxamic Acid Frameworks
The introduction of the N-phenyl group is a key structural feature of this compound. The most direct method is the use of N-phenylhydroxylamine as the nucleophile in the coupling reaction with stearic acid or its activated derivative, as described in the optimized protocol.
Alternative strategies for creating N-aryl hydroxamic acids exist, although they may be less direct for this specific compound. One such method involves the Ullmann condensation , which is a copper-catalyzed reaction between an aryl halide and a hydroxamic acid. However, this would require the prior synthesis of N-hydroxyoctadecanamide.
Another approach could involve the reaction of a nitrosoarene with a suitable carbon nucleophile . While less common for this type of structure, it represents a potential, albeit more complex, route to N-aryl hydroxamic acids.
For the synthesis of N-phenyl amides in general, direct amidation of carboxylic acids with anilines can be achieved using various catalysts. researchgate.net However, for the formation of the N-hydroxy amide bond, the reactivity of N-phenylhydroxylamine is the most critical factor.
Derivatization and Functionalization of the Octadecanamide (B89706) Chain in this compound Analogues
The long, saturated octadecanamide chain of this compound offers several possibilities for derivatization to create analogues with modified physical, chemical, and biological properties.
Introduction of Unsaturation: One of the most straightforward modifications is the introduction of double or triple bonds into the alkyl chain. This can be achieved by starting with unsaturated fatty acids, such as oleic acid (containing one double bond) or linoleic acid (containing two double bonds), instead of stearic acid. The corresponding unsaturated N-hydroxy-N-phenyl amides could then be synthesized using the coupling methods described earlier.
Functionalization of the Alkyl Chain: The saturated alkyl chain can be functionalized at various positions, although this often requires multi-step synthetic sequences. For instance, hydroxylation, halogenation, or the introduction of other functional groups along the chain can be accomplished through various organic transformations. However, achieving regioselectivity in these reactions on a long alkyl chain can be challenging.
Chain Length Modification: Analogues with shorter or longer alkyl chains can be readily synthesized by starting with the corresponding fatty acids. For example, using palmitic acid (C16) or arachidic acid (C20) would yield the respective N-hydroxy-N-phenyl-N-alkanoyl amides.
Introducing Heteroatoms: The incorporation of heteroatoms, such as oxygen or sulfur, into the alkyl chain can be achieved by starting with appropriately functionalized long-chain carboxylic acids. For example, a carboxylic acid with an ether or thioether linkage within its backbone could be used as a precursor.
These derivatization strategies allow for the systematic modification of the lipophilicity and steric bulk of the molecule, which can be crucial for tuning its interactions with biological targets or for altering its material properties.
Molecular Interactions and Supramolecular Organization of N Hydroxy N Phenyloctadecanamide
Structure Activity Relationship Sar Studies of N Hydroxy N Phenyloctadecanamide Derivatives
Elucidating SARs for the N-Hydroxy Amide Functional Group
The N-hydroxy amide group (-C(=O)N(OH)-) is arguably the most critical pharmacophore of N-hydroxy-N-phenyloctadecanamide. This functional group is a well-known zinc-binding group, a property that allows it to inhibit metalloenzymes by chelating the zinc ion in their active sites. nih.gov Its ability to act as both a strong proton donor and a metal cation chelator is a key determinant of its biological activity. unl.pt
The integrity of the N-hydroxy amide moiety is generally paramount for biological function. Studies on related hydroxamic acid derivatives, such as histone deacetylase (HDAC) inhibitors, have consistently shown that modification or replacement of this group leads to a significant decrease or complete loss of activity. For instance, methylation of the hydroxyl group (to -N(OCH₃)-) or its complete removal eliminates the crucial metal-chelating capability. uni.lu
Furthermore, the N-hydroxy amide group plays a significant role in establishing the three-dimensional structure of the molecule through hydrogen bonding. It can participate in both intramolecular and intermolecular hydrogen bonds, influencing the conformation of the molecule and its interactions with biological targets or other molecules in a material context. mdpi.com The geometry of the N-hydroxy amide group itself is typically planar, with the carbonyl and hydroxyl oxygen atoms positioned on the same side of the C-N bond to minimize steric hindrance. mdpi.com
A study on N-hydroxyphthalimide (NHPI) derivatives highlighted that the N-hydroxy group is directly involved in salt formation with amines, a key interaction for their utility in certain chemical detection methods. nih.gov This underscores the reactivity and interactive potential of this functional group.
Impact of N-Phenyl Substituent Modifications on Molecular Functionality
The N-phenyl group of this compound serves as a "cap" region, a component that is often involved in surface recognition at a biological target. Modifications to this aromatic ring can have a profound impact on the molecule's activity, selectivity, and physicochemical properties.
Steric factors, meaning the size and shape of the substituents, are also critical. Bulky substituents on the phenyl ring can either enhance binding by occupying a specific hydrophobic pocket in a target protein or decrease activity by causing steric clashes. In a study of suberoylanilide hydroxamic acid (SAHA) analogs, the introduction of a bulky Boc-protected amino group at the para-position of the phenyl ring led to a significant decrease in HDAC inhibitory activity. nih.gov
The position of the substituent on the phenyl ring (ortho, meta, or para) is another important variable. Different positional isomers can lead to vastly different biological activities due to the specific geometry of the target's binding site.
To illustrate the effect of N-phenyl substitutions, the following table presents data from a study on N-phenylacetamide derivatives, which share a similar core structure, and their antibacterial activity.
Table 1: Illustrative SAR of N-Phenylacetamide Derivatives Against Xanthomonas oryzae pv. oryzae (Xoo) Note: This data is for N-phenylacetamide derivatives and is intended to illustrate the principles of N-phenyl group modifications.
| Compound | Substituent on N-phenyl ring | EC50 (µM) |
|---|---|---|
| A1 | 4-fluoro | 156.7 |
| A2 | 3-fluoro | >500 |
| A3 | 2-fluoro | >500 |
| A4 | 4-chloro | 179.2 |
| A6 | 4-bromo | 144.7 |
Data sourced from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov
This illustrative data suggests that the position and nature of the halogen substituent on the N-phenyl ring can significantly influence biological activity.
Influence of Octadecanamide (B89706) Chain Length and Branching on Biological and Material Interactions
The long, saturated eighteen-carbon (octadecanamide) chain is a defining feature of this compound, conferring significant lipophilicity to the molecule. This property strongly influences its solubility, membrane permeability, and interactions with hydrophobic regions of biological targets or other molecules in material science applications.
In the context of biological activity, the length of the alkyl chain in hydroxamic acid derivatives is often critical for optimizing interactions with the target. For instance, in HDAC inhibitors, the linker region, which corresponds to the octadecanamide chain here, spans the distance between the cap group (the N-phenyl ring) and the zinc-binding group (the N-hydroxy amide). Its length must be optimal to position the other functional groups correctly for binding.
In material science, the long alkyl chain is a key driver for self-assembly and the formation of ordered structures. In a study on hydroxamic acids with varying alkyl chain lengths (from C2 to C12), it was found that molecules with longer chains pack in a way that segregates the hydrophobic alkyl chains and the hydrophilic N-hydroxyacetamide head groups into distinct layers. mdpi.com The van der Waals interactions between these long chains are a major driving force for the formation of stable, ordered monolayers. mdpi.com
The effect of chain length on the stability of complexes has also been noted. In a study of zinc(II) complexes with 1-alkyl-4(5)-methylimidazoles, both the stability constants and the partition ratios of the extracted species increased with an increasing alkyl chain length. researchgate.net
The table below, based on a study of hydroxamic acid crystal structures, illustrates how the alkyl chain length affects the packing of these molecules.
Table 2: Influence of Alkyl Chain Length on the Crystal Packing of Hydroxamic Acids Note: This data is from a study on simple N-hydroxyalkanamides and is illustrative of the influence of the alkyl chain.
| Compound | Alkyl Chain Length | Crystal System | Key Packing Feature |
|---|---|---|---|
| N-hydroxyacetamide | C2 | Monoclinic | No distinct layering of hydrophobic/hydrophilic regions |
| N-hydroxyhexanamide | C6 | Monoclinic | Layered structure with hydrophobic and hydrophilic domains |
| N-hydroxydecanamide | C10 | Monoclinic | Pronounced layered structure due to strong van der Waals forces |
| N-hydroxydodecanamide | C12 | Monoclinic | Highly ordered layered structure |
Data interpretation based on a study of hydroxamic acid crystal structures. mdpi.com
This illustrates that increasing the chain length promotes more ordered packing, a principle that would apply to the material interactions of this compound derivatives.
Computational Chemistry Approaches to this compound SAR Analysis
Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of molecules like this compound, often in conjunction with experimental data. Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are key computational techniques in this field.
QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a set of this compound derivatives, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A QSAR study on N-arylsubstituted hydroxamic acids found that descriptors such as the retention capacity factor (logk'), polar surface area (PSA), and dipole moment were important for their inhibitory potency against cancer cells. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For this compound derivatives, docking studies could be used to visualize how they might bind to the active site of a target enzyme, such as a metalloenzyme. These studies can reveal key interactions, like the chelation of a metal ion by the N-hydroxy amide group and the hydrophobic interactions of the octadecanamide chain.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. For this compound, a pharmacophore model would likely include a metal-chelating feature for the N-hydroxy amide, an aromatic feature for the N-phenyl ring, and a hydrophobic feature for the long alkyl chain.
A QSAR study on a series of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors highlighted the utility of these computational approaches. The study successfully built predictive models using 2D autocorrelation descriptors, which encode information about the molecular structure. nih.gov
Table 3: Key Molecular Descriptors in QSAR Models of Related Hydroxamic Acids Note: This table summarizes descriptors found to be important in QSAR studies of compounds structurally related to this compound.
| Descriptor Type | Example Descriptor | Potential Relevance for this compound |
|---|---|---|
| Topological | 2D Autocorrelation | Encodes structural information relevant to binding |
| Electronic | Dipole Moment | Influences long-range interactions with the target |
| Spatial | Polar Surface Area (PSA) | Relates to membrane permeability and hydrogen bonding capacity |
| Hydrophobicity | logP / logk' | Quantifies the lipophilicity, affecting solubility and hydrophobic interactions |
Information compiled from various QSAR studies on hydroxamic acids and related compounds. nih.govnih.govnih.gov
Enzymatic and Biochemical Target Engagement of N Hydroxy N Phenyloctadecanamide
N-Hydroxy-N-Phenyloctadecanamide as an Inhibitor of Metalloenzymes
Metalloenzymes, which require metal ions for their catalytic activity, are a major class of drug targets. The N-hydroxy-amide functional group is a well-established zinc-binding moiety, making zinc-dependent metalloenzymes a primary area of investigation for compounds like this compound.
Histone deacetylases (HDACs) are a family of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov The inhibition of HDACs is a key therapeutic strategy, particularly in oncology. N-hydroxylated amides, also known as hydroxamic acids, are among the most potent classes of HDAC inhibitors. nih.gov
The inhibitory mechanism of these compounds is based on a three-part pharmacophore model: a zinc-binding group (ZBG), a linker region, and a surface-recognition "cap" group. nih.govnih.gov In this compound, these components are clearly defined:
Zinc-Binding Group (ZBG): The N-hydroxy-amide (-N(OH)-C=O) functional group.
Linker: The long, 18-carbon aliphatic chain (octadecanoyl group).
Cap Group: The N-phenyl moiety.
The core of the inhibitory action lies in the ability of the N-hydroxy-amide group to chelate the Zn²⁺ ion located at the bottom of the HDAC active site pocket. nih.gov The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group form strong coordinate bonds with the zinc ion. nih.gov This bidentate chelation mimics the tetrahedral transition state of the natural substrate (acetylated lysine) hydrolysis, effectively blocking the enzyme's catalytic function. nih.gov The long aliphatic linker spans the active site channel, and the terminal N-phenyl cap group can interact with hydrophobic residues at the rim of the active site, providing additional binding affinity and potentially influencing isoform selectivity. nih.gov
| Pharmacophore Component | Corresponding Moiety in this compound | Function in HDAC Inhibition |
| Zinc-Binding Group (ZBG) | N-Hydroxy-Amide Group | Chelates the catalytic Zn²⁺ ion in the enzyme's active site. |
| Linker | Octadecanoyl (C18) Chain | Spans the active site channel, connecting the ZBG and the cap group. |
| Cap Group | N-Phenyl Group | Interacts with surface residues at the entrance of the active site pocket. |
The N-hydroxy-amide functional group's ability to chelate zinc is not exclusive to HDACs. This moiety is a common feature in inhibitors of other zinc-dependent metalloenzymes. nih.govnih.gov One of the most studied families in this context is the matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and play roles in physiological and pathological processes, including cancer metastasis. nih.gov
Like HDACs, MMPs possess a catalytically essential zinc ion in their active site. nih.gov Inhibitors containing an N-hydroxy-amide fragment, such as Batimastat, have been developed to target these enzymes. nih.gov The mechanism of inhibition is analogous to that seen with HDACs, involving the chelation of the active site zinc ion by the hydroxamate group. Therefore, it is plausible that this compound could exhibit inhibitory activity against MMPs or other zinc-dependent enzymes due to its core chemical functionality. However, the specificity and potency of this interaction would be determined by how well the octadecanoyl linker and phenyl cap fit into the unique topology of each enzyme's active site.
Modulation of Cholinesterase and Monoamine Oxidase Activities by N-Hydroxylated Amides
Beyond metalloenzymes, other enzyme systems are critical therapeutic targets. Cholinesterases (e.g., acetylcholinesterase, AChE) and monoamine oxidases (MAO-A and MAO-B) are key enzymes in neurotransmission and are targets for treating neurological and psychiatric disorders.
Some studies have explored the activity of the broader class of hydroxyl amides against these enzymes. For instance, certain synthetic hydroxyl amides derived from natural products have demonstrated inhibitory activity against acetylcholinesterase. However, specific data detailing the direct interaction of this compound with cholinesterases is not widely documented in the scientific literature. The structural features required for potent cholinesterase inhibition are distinct from those for metalloenzyme inhibition, and it cannot be assumed that activity in one class translates to the other.
Similarly, monoamine oxidases are flavoproteins that catalyze the oxidative deamination of monoamine neurotransmitters. researchgate.net While a vast number of inhibitors have been developed for MAO-A and MAO-B, there is limited specific research available that investigates the inhibitory potential of long-chain N-phenyl hydroxamic acids like this compound against these particular enzymes.
Investigation of Protein-Ligand Binding Dynamics and Molecular Recognition
Understanding how a molecule like this compound recognizes and binds to its protein target is crucial for rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating these interactions at an atomic level. nih.gov
For a potential target like an HDAC, a molecular docking study would be the first step to predict the most likely binding pose of this compound within the enzyme's active site. nih.gov Such a simulation would likely confirm the chelation of the zinc ion by the N-hydroxy-amide group as the primary anchoring interaction. The model would also predict the conformation of the long octadecanoyl chain within the hydrophobic tunnel of the active site and the interactions of the terminal phenyl ring with surface residues.
Following docking, molecular dynamics simulations can be employed to study the stability of the predicted protein-ligand complex over time. These simulations model the motion of every atom, providing insights into the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic contacts). This dynamic view is essential for understanding the complete process of molecular recognition and for calculating binding free energies, which correlate with the inhibitor's potency. While specific simulation data for this compound is not publicly available, the established methodologies provide a clear path for its future investigation. nih.gov
| Computational Method | Purpose in Studying this compound | Potential Insights |
| Molecular Docking | Predict the preferred binding orientation within a target enzyme's active site. | Identification of key interacting residues; confirmation of zinc chelation; prediction of the ligand's conformation. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the protein-ligand complex and analyze its dynamic behavior. | Elucidation of the binding pathway; quantification of binding affinity; understanding the role of conformational changes. |
Preclinical Pharmacological Investigations of N Hydroxy N Phenyloctadecanamide
In Vitro Efficacy Studies in Cellular Systems
No specific in vitro efficacy studies for N-hydroxy-N-phenyloctadecanamide in cellular systems are documented in the available scientific literature.
For context, fatty acid amides, a broad class of lipids, have been studied for various biological activities. nih.govnih.gov For instance, some members of this family, like anandamide, are known to interact with the cannabinoid receptors. nih.gov Research into other fatty acid amides has explored their potential roles in inflammation, pain, and cancer. nih.gov
Hydroxamic acid derivatives are a well-known class of compounds, with many being investigated as histone deacetylase (HDAC) inhibitors. nih.govtaylorandfrancis.com These inhibitors can modulate gene expression and have shown promise in cancer therapy. nih.gov Additionally, the hydroxamic acid moiety is a known metal chelator, a property that is exploited in the design of inhibitors for various metalloenzymes. nih.gov
Evaluation of this compound in Non-Human In Vivo Models
There is no available information on the evaluation of this compound in any non-human in vivo models.
As a general reference, preclinical in vivo studies of other fatty acid amides have been conducted in various animal models to investigate their effects on neurological functions, pain perception, and inflammatory responses. nih.gov Similarly, numerous hydroxamic acid derivatives have undergone extensive preclinical testing in animal models of cancer to assess their antitumor efficacy. taylorandfrancis.com
Pharmacodynamic Assessment of this compound in Preclinical Settings
No pharmacodynamic assessments of this compound in preclinical settings have been reported.
In the broader context, the pharmacodynamics of fatty acid amides are diverse, with different members of the family acting on various receptor systems. nih.gov For hydroxamic acid derivatives, pharmacodynamic studies often focus on target engagement, such as the extent of HDAC inhibition in tissues, and downstream effects on histone acetylation and gene expression. nih.gov
Advanced Analytical Methodologies for N Hydroxy N Phenyloctadecanamide Research
Chromatographic Separations (e.g., HPLC, GC) for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for determining the purity of N-hydroxy-N-phenyloctadecanamide and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose due to the compound's polarity and thermal lability.
A typical HPLC method for the analysis of this compound would likely employ a reversed-phase column, such as a C18, with a gradient elution. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with a small percentage of an acid like formic acid to improve peak shape and ionization in mass spectrometry detection. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule provides a chromophore that absorbs in the UV region.
For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The peak area of the analyte in a sample can then be used to determine its concentration by interpolation from the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that are determined during method validation to ensure the sensitivity of the assay.
Gas Chromatography (GC) could also be considered for the analysis of this compound, although it would likely require derivatization of the polar N-hydroxy group to increase volatility and prevent thermal degradation in the injector and column. Silylation is a common derivatization technique for such functional groups. A non-polar capillary column would be used for separation, and detection would typically be performed using a flame ionization detector (FID) or a mass spectrometer (MS).
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8.5 minutes |
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Interaction Studies
Spectroscopic methods are crucial for the unambiguous structural confirmation of this compound and for studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the phenyl group, the long aliphatic chain of the octadecanamide (B89706) moiety, and the exchangeable proton of the N-hydroxy group. The ¹³C NMR spectrum would complement this by showing signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretch of the amide group (around 1650 cm⁻¹), the N-O stretch, and the C-H stretches of the aromatic and aliphatic portions of the molecule. acs.org
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is expected to give rise to absorption bands in the ultraviolet region of the spectrum, typically around 200-300 nm. Changes in the UV-Vis spectrum upon interaction with other molecules can be used to study binding events.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Wavenumber/Chemical Shift | Assignment |
|---|---|---|
| IR (cm⁻¹) | ~3400 (broad) | O-H stretch |
| ~3050 | Aromatic C-H stretch | |
| ~2920, 2850 | Aliphatic C-H stretch | |
| ~1650 | C=O stretch (Amide I) | |
| ~1540 | N-H bend/C-N stretch (Amide II) | |
| ¹H NMR (ppm) | ~7.2-7.5 | Aromatic protons |
| ~9.5 (broad) | N-OH proton | |
| ~2.3 | -CH₂-C=O | |
| ~1.2-1.6 | -(CH₂)₁₄- | |
| ~0.9 | -CH₃ | |
| ¹³C NMR (ppm) | ~172 | C=O |
| ~140 | Aromatic C-N | |
| ~120-130 | Aromatic C-H | |
| ~35 | -CH₂-C=O | |
| ~22-32 | -(CH₂)₁₄- | |
| ~14 | -CH₃ |
Mass Spectrometry for Molecular Identification and Metabolite Profiling in Non-Human Systems
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying the compound in complex biological matrices.
In electrospray ionization (ESI) mass spectrometry, this compound would be expected to form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate a characteristic pattern of product ions. For this compound, fragmentation would likely occur at the amide bond, leading to the loss of the N-hydroxyphenyl group or the octadecanoyl group. The fragmentation pattern can provide valuable structural information and is useful for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantitative analysis.
In the context of non-human systems, LC-MS/MS is a key technology for metabolite profiling. nih.gov After administration of this compound to an in vitro or in vivo model, extracts can be analyzed to identify potential metabolites. Common metabolic transformations include hydroxylation of the aromatic ring or the aliphatic chain, or conjugation with endogenous molecules like glucuronic acid or sulfate. The identification of these metabolites is based on their mass shifts from the parent compound and their characteristic fragmentation patterns. Distinguishing between N-oxidation and hydroxylation is a key aspect of such studies. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Fragment Identity |
|---|---|---|---|
| [M+H]⁺ | Varies | H₂O | Loss of water from N-hydroxy |
| Varies | C₆H₅NO | Loss of N-hydroxyphenyl group | |
| Varies | C₁₈H₃₅O | Loss of octadecanoyl group |
In Situ Techniques for Real-time Monitoring of this compound Reactions and Interactions
In situ analytical techniques allow for the real-time monitoring of chemical reactions and intermolecular interactions as they occur, without the need for sample quenching or workup. This provides dynamic information about reaction kinetics, intermediates, and mechanisms.
In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the synthesis of this compound. youtube.comresearchgate.net By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, the concentrations of reactants, intermediates, and products can be tracked over time by following the changes in their characteristic IR absorption bands. For example, the disappearance of the reactant peaks and the appearance of the amide C=O peak of the product can be monitored to determine the reaction rate and endpoint.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor reactions in real-time. nih.gov By placing a reaction tube directly in the NMR spectrometer, the progress of a reaction can be followed by acquiring spectra at regular intervals. This technique can provide detailed information about the formation of intermediates and byproducts.
These in situ techniques are also valuable for studying the interactions of this compound with other molecules, such as proteins or lipids. By monitoring changes in the spectroscopic signatures of the compound upon addition of a binding partner, information about the binding affinity, stoichiometry, and conformational changes can be obtained.
Emerging Research Directions and Potential Academic Applications for N Hydroxy N Phenyloctadecanamide
Design Principles for Novel N-Hydroxylated Amide Scaffold Development
The development of novel scaffolds based on N-hydroxylated amides is an area of growing interest in medicinal chemistry and materials science. The design of such scaffolds is guided by several key principles that leverage the unique properties of the N-hydroxy amide group.
Hydrogen Bonding Capabilities: The N-hydroxy group is a potent hydrogen bond donor and acceptor. This allows for the formation of specific and stable intermolecular and intramolecular interactions, which can be used to control the conformation and assembly of molecules.
Chelating Properties: The N-hydroxy amide moiety can act as a bidentate ligand, chelating metal ions. This property is crucial in the design of enzyme inhibitors and metal-sequestering agents.
Conformational Control: The introduction of the N-hydroxy group can influence the rotational barrier of the amide bond, providing a tool for controlling the three-dimensional structure of the scaffold.
Biocompatibility and Biodegradability: Scaffolds can be designed to be biocompatible and biodegradable by incorporating appropriate linkages and functional groups, making them suitable for biomedical applications.
| Design Principle | Consequence for Scaffold | Potential Application |
| Hydrogen Bonding | Controlled self-assembly, defined secondary structures | Tissue engineering, drug delivery |
| Metal Chelation | Active site binding | Enzyme inhibition, metal ion sensing |
| Conformational Restriction | Pre-organized binding conformations | Development of potent ligands |
| Introduction of Cleavable Linkers | Controlled degradation | Biodegradable polymers, drug release systems |
Exploration of N-Hydroxy-N-Phenyloctadecanamide in Materials Science and Polymer Chemistry
The unique combination of a long hydrophobic alkyl chain and a polar N-hydroxy-N-phenyl amide headgroup in this compound suggests its potential utility in materials science and polymer chemistry. A related compound, N-hydroxy-N'-phenyloctanediamide, is known to be used in the formulation of specialty polymers, where it enhances mechanical properties and thermal stability guidechem.com.
The long octadecyl chain can impart hydrophobicity and facilitate self-assembly into ordered structures such as micelles or vesicles in aqueous environments. The N-hydroxy-N-phenyl amide group can participate in hydrogen bonding, leading to the formation of stable, ordered networks within a polymer matrix.
Potential Applications in Materials Science:
Gelling Agent: The ability to form extensive hydrogen-bonded networks could enable this compound to act as a low-molecular-weight organogelator, capable of gelling organic solvents at low concentrations.
Surfactant: The amphiphilic nature of the molecule suggests its potential as a surfactant for creating emulsions and foams.
Polymer Additive: Incorporation into polymers could enhance properties such as thermal stability, mechanical strength, and surface hydrophobicity. The N-hydroxy group could also act as a radical scavenger, improving the oxidative stability of the polymer.
| Potential Application | Key Molecular Feature | Expected Improvement in Material Properties |
| Organogelator | Long alkyl chain and hydrogen-bonding headgroup | Formation of fibrous networks entrapping solvent |
| Surfactant | Amphiphilic structure | Reduction of surface tension, stabilization of emulsions |
| Polymer Additive | N-hydroxy amide group | Increased thermal and oxidative stability |
Role as a Reactive Intermediate in Complex Organic Transformations
The N-hydroxy-N-phenyl amide functionality can serve as a precursor to highly reactive intermediates in organic synthesis. A reactive intermediate is a short-lived, high-energy, highly reactive molecule that, when generated in a chemical reaction, will quickly convert to a more stable molecule lumenlearning.com.
Nitrenium Ions: Oxidation of the N-hydroxy group can lead to the formation of a nitrenium ion intermediate. These electron-deficient species are highly reactive and can undergo a variety of transformations, including rearrangements and additions to nucleophiles.
Radical Species: Homolytic cleavage of the N-O bond can generate a nitrogen-centered radical. These radicals can participate in a range of radical-mediated reactions, such as hydrogen atom abstraction and addition to double bonds.
The study of such reactive intermediates is crucial for understanding reaction mechanisms and developing new synthetic methodologies beilstein-journals.orgresearchgate.netnih.gov. The long alkyl chain in this compound could be used to direct these reactive intermediates to specific sites in a molecule or at an interface.
Applications in Corrosion Inhibition Mechanisms and Surface Chemistry
Organic molecules containing heteroatoms such as nitrogen and oxygen are often effective corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The hydroxyl group, in particular, can enhance the adsorption of inhibitor molecules on a metal surface mdpi.comnih.govbohrium.comacs.org.
This compound possesses several features that suggest its potential as a corrosion inhibitor:
Heteroatoms: The nitrogen and oxygen atoms in the amide group have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms.
Aromatic Ring: The phenyl group can interact with the metal surface through π-electron donation.
Long Alkyl Chain: The octadecyl chain can form a dense hydrophobic layer on the metal surface, preventing the ingress of corrosive species.
The mechanism of inhibition would likely involve the adsorption of the molecule onto the metal surface, a process that can be studied using electrochemical techniques and surface analysis methods. The efficiency of inhibition is expected to increase with the concentration of the inhibitor nih.govacs.org.
| Feature of this compound | Role in Corrosion Inhibition |
| N and O heteroatoms | Coordination with metal surface atoms |
| Phenyl group | π-electron interaction with the metal surface |
| Long octadecyl chain | Formation of a hydrophobic barrier |
Prospects in Bio-Industrial and Sustainable Chemical Processes
The development of sustainable chemical processes is a major focus of modern chemistry. This compound, being derived from a fatty acid (stearic acid), has the potential to be synthesized from renewable feedstocks.
Potential Bio-industrial and Sustainable Applications:
Bio-based Surfactants: If synthesized from renewable stearic acid, this compound could serve as a bio-based surfactant, offering a more sustainable alternative to petroleum-derived surfactants.
Green Chemistry Synthesis: The synthesis of this compound and its derivatives could be designed to follow the principles of green chemistry, for example, by using catalytic methods to minimize waste and energy consumption researchgate.net. A practical synthesis for a similar compound, N-hydroxy-N'-phenyloctanediamide, has been developed from the methyl ester of suberanilic acid nih.gov.
The exploration of enzymatic or chemo-enzymatic routes to N-hydroxylated amides could further enhance the sustainability of their production.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-hydroxy-N-phenyloctadecanamide in academic research?
- Methodological Answer : The synthesis typically involves coupling octadecanoic acid derivatives with N-phenylhydroxylamine. Reagents such as N-hydroxysuccinimide (NHS) or carbodiimides (e.g., EDC) can activate the carboxylic acid for amide bond formation . For analogous hydroxamic acids, reaction conditions (e.g., pH, temperature) are critical to avoid side reactions like hydrolysis. Purification via column chromatography or recrystallization is recommended, with structural validation by H/C NMR and mass spectrometry .
Q. How should researchers characterize the purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity, while differential scanning calorimetry (DSC) can determine thermal stability (e.g., decomposition points) . For stability studies, monitor degradation under varying pH, temperature, and light exposure using accelerated aging protocols. Spectroscopic techniques (FTIR, NMR) confirm structural integrity post-storage .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Sample preparation may involve protein precipitation or solid-phase extraction to reduce matrix interference. Calibration curves using deuterated internal standards (e.g., -labeled analogs) improve accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using reference compounds (e.g., suberoylanilide hydroxamic acid [SAHA] as a positive control for HDAC inhibition) . Perform dose-response curves under controlled conditions (pH 7.4, 37°C) and validate findings with orthogonal assays (e.g., enzymatic vs. cellular activity) .
Q. What structural features of this compound influence its interaction with metalloenzymes or cellular receptors?
- Methodological Answer : The hydroxamic acid moiety chelates metal ions (e.g., Zn in histone deacetylases), while the phenyl and alkyl chains modulate lipophilicity and membrane permeability. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, complemented by mutagenesis studies to identify critical residues in target proteins .
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?
- Methodological Answer : Enantiomeric purity affects absorption and metabolism. Use chiral HPLC to separate isomers and compare their pharmacokinetics in vivo (e.g., plasma half-life via LC-MS). Assess metabolite formation using hepatic microsomal assays to identify stereospecific oxidation or conjugation pathways .
Experimental Design & Safety
Q. What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory or anticancer potential of this compound?
- Methodological Answer : For anticancer studies, use glioblastoma cell lines (e.g., U87-MG) with temozolomide as a comparator . In vivo, employ xenograft models with endpoints like tumor volume and survival. For anti-inflammatory activity, measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer : Follow OSHA guidelines for hydroxamic acids: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Dispose of waste via incineration, as hydrolysis may release toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
